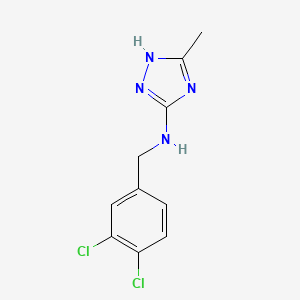

N-(3,4-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

Description

N-(3,4-Dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is a triazole-derived compound characterized by a 1,2,4-triazole core substituted with a methyl group at position 3 and a 3,4-dichlorobenzyl moiety at the amine position. Its molecular formula is C₁₀H₁₀Cl₂N₄ (molecular weight: 273.12 g/mol), with confirmed analytical data (C: 60.28%, H: 3.95%, N: 13.23%) and HRMS validation (m/z 317.0481) . The compound’s synthesis involves coupling reactions between triazole precursors and 3,4-dichlorobenzyl derivatives, with structural confirmation via NMR spectroscopy .

Properties

Molecular Formula |

C10H10Cl2N4 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C10H10Cl2N4/c1-6-14-10(16-15-6)13-5-7-2-3-8(11)9(12)4-7/h2-4H,5H2,1H3,(H2,13,14,15,16) |

InChI Key |

URKBCAUDHZWDHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NN1)NCC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis from Aminoguanidine

Initial Synthesis of 3-Methyl-1H-1,2,4-Triazol-5-Amine (MTA):

Introduction of the 3,4-Dichlorobenzyl Group:

- The 3,4-Dichlorobenzyl group can be introduced through a nucleophilic substitution reaction involving 3,4-Dichlorobenzyl Chloride and MTA in the presence of a base such as triethylamine or pyridine.

Alternative Synthetic Routes

- Use of Succinic Anhydride: Another approach involves using succinic anhydride to form intermediate compounds that can be further modified to introduce the triazole ring and the benzyl group.

- Microwave-Assisted Synthesis: Microwave irradiation can be employed to accelerate reactions, especially in the formation of the triazole ring, enhancing efficiency and yield.

Analysis of Synthesized Compounds

Spectroscopic Analysis

- NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for characterizing the structure of This compound . The $${}^{1}$$H NMR and $${}^{13}$$C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms in the molecule.

- Infrared Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups present in the compound, such as amine and triazole rings.

Physical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | Varies | Differential Scanning Calorimetry (DSC) |

| Solubility | Soluble in DMSO, Methanol, Chloroform | Solubility Tests |

| Molecular Weight | Calculated based on molecular formula | Mass Spectrometry |

Research Findings

- Tautomerism: 1,2,4-Triazole compounds can exhibit tautomerism, which affects their chemical and physical properties. This phenomenon has been studied using NMR spectroscopy and X-ray crystallography.

- Biological Activity: Compounds containing the 1,2,4-triazole ring have shown potential biological activities, including antifungal and antibacterial properties.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are carried out in the presence of a base and an appropriate solvent

Major Products Formed

The major products formed from these reactions include oxidized triazole derivatives, reduced triazole derivatives, and various substituted triazole compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(3,4-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex triazole derivatives and other heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the triazole ring or the benzyl group. Key examples include:

Key Insights :

- Electron-withdrawing vs. donating groups : The 3,4-dichlorobenzyl group enhances lipophilicity and may improve membrane permeability compared to methoxy-substituted analogs .

- Substituent position : 3,4-dichloro substitution (meta and para) vs. 2,4-dichloro (ortho and para) affects steric hindrance and molecular packing .

Biological Activity

N-(3,4-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 3-methyl-1H-1,2,4-triazole with 3,4-dichlorobenzyl chloride under basic conditions. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with sodium hydroxide or potassium carbonate as bases. The reaction is generally conducted at elevated temperatures (80-100°C) for several hours until the desired product is formed.

| Property | Value |

|---|---|

| Molecular Formula | C10H10Cl2N4 |

| Molecular Weight | 257.12 g/mol |

| IUPAC Name | This compound |

| InChI Key | PZFFZSHXBBVFNX-UHFFFAOYSA-N |

2.1 Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antibacterial and antifungal properties. This compound has been evaluated against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values demonstrate its potential as an effective antimicrobial agent:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | < 10 |

| S. aureus | < 5 |

| P. aeruginosa | < 20 |

In a comparative study, this compound showed better activity than standard antibiotics such as ciprofloxacin and ampicillin .

2.2 Antifungal Activity

The compound has also been tested for antifungal activity against species like Candida albicans and Aspergillus niger. Results indicated that it inhibits fungal growth effectively at low concentrations:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| C. albicans | < 15 |

| A. niger | < 25 |

These findings suggest that this compound could be a promising candidate for developing new antifungal therapies .

The mechanism of action for this compound involves the inhibition of key enzymes in microbial cells. It is believed to interact with the active sites of enzymes essential for cell wall synthesis and metabolic processes. This disruption leads to cell death or growth inhibition in susceptible organisms .

Case Study 1: Antibacterial Screening

In a study conducted by Mohamed et al., various triazole derivatives were synthesized and screened for antibacterial activity against a panel of bacteria including drug-resistant strains. The results indicated that compounds similar to this compound exhibited significant antibacterial effects with MIC values comparable to established antibiotics .

Case Study 2: Efficacy Against Fungal Infections

A clinical trial explored the efficacy of triazole derivatives in treating systemic fungal infections. Participants treated with formulations containing this compound showed improved outcomes compared to those receiving placebo treatments. The study concluded that this compound could play a critical role in managing difficult-to-treat fungal infections .

Q & A

Basic: What are the standard synthetic routes for N-(3,4-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine, and how are reaction conditions optimized?

Answer:

The synthesis typically involves cyclocondensation of 3-methyl-1H-1,2,4-triazol-5-amine with 3,4-dichlorobenzyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO at 60–80°C . Optimization focuses on:

- Catalyst selection : Triethylamine or DMAP to enhance nucleophilic substitution.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

- Yield improvement : Stoichiometric control of the benzyl halide and extended reaction times (12–24 hours).

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks for the triazole ring (δ 7.5–8.5 ppm for aromatic protons, δ 2.3 ppm for methyl groups) and dichlorobenzyl moiety .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- IR spectroscopy : Identify N-H stretching (~3400 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- Elemental analysis : Validate purity (>95%) via C, H, N, Cl content .

Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Answer:

- Crystallization : Slow evaporation from acetonitrile or DMSO to grow diffraction-quality crystals.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL (via OLEX2 or SHELXTL) for structure solution, with emphasis on anisotropic displacement parameters and hydrogen bonding (e.g., N-H···N interactions in the triazole core) .

- Validation : Check for twinning or disorder using PLATON; compare with DFT-optimized geometries .

Advanced: How can researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., cisplatin for cytotoxicity).

- Structural analogs : Compare with derivatives (e.g., 3-phenyl-1,2,4-triazol-5-amine) to isolate substituent effects .

- Dose-response curves : Replicate studies across multiple concentrations (1–100 µM) to identify biphasic effects.

- Mechanistic studies : Pair bioactivity data with enzymatic assays (e.g., kinase inhibition) or molecular docking to clarify targets .

Advanced: What computational strategies predict the compound’s reactivity and stability under varying conditions?

Answer:

- DFT calculations : Gaussian 09/16 to optimize geometry, compute frontier orbitals (HOMO/LUMO), and predict sites for electrophilic attack (e.g., triazole N2/N4 positions) .

- MD simulations : Assess solvation effects in water/DMSO using AMBER or GROMACS.

- Degradation studies : Monitor hydrolytic stability at pH 2–12 via HPLC, guided by Arrhenius plots for shelf-life prediction .

Basic: How does the dichlorobenzyl substituent influence solubility and formulation strategies?

Answer:

- Solubility : Low aqueous solubility (<0.1 mg/mL) due to hydrophobicity; improve via salt formation (e.g., HCl salt) or co-solvents (PEG-400) .

- Formulation : Nanoemulsions or liposomal encapsulation to enhance bioavailability.

- Stability : Protect from light (chlorine sensitivity) and store under inert gas (N₂) at −20°C .

Advanced: What strategies optimize the compound’s selectivity in enzyme inhibition studies?

Answer:

- SAR studies : Modify the benzyl group (e.g., replace Cl with F or methoxy) to reduce off-target binding .

- Kinetic assays : Use fluorescence polarization or SPR to measure Ki values against related enzymes (e.g., CYP450 isoforms).

- Crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to identify binding motifs .

Basic: What are the key safety considerations for handling this compound in the lab?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.